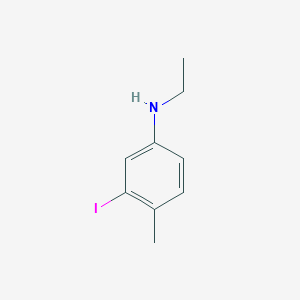
N-ethyl-3-iodo-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-iodo-4-methylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, an iodine atom, and a methyl group attached to the benzene ring of aniline. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of N-ethyl-3-iodo-4-methylaniline can begin with the nitration of a suitable precursor, followed by reduction to introduce the amine group. This involves the nitration of a benzene derivative to form a nitro compound, which is then reduced to an amine.
Alkylation: The ethyl group can be introduced through alkylation reactions, where the amine is treated with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-3-iodo-4-methylaniline can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form different reduced derivatives, often involving the reduction of the iodine atom or the amine group.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents such as sodium azide, sodium thiolate, and organometallic reagents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry: N-ethyl-3-iodo-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe or reagent to study biochemical pathways and interactions
Medicine: The compound and its derivatives may have therapeutic potential, particularly in the development of new drugs for treating diseases. Research is ongoing to explore its pharmacological properties and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, specialty chemicals, and materials. It is also employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-iodo-4-methylaniline involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Iodo-4-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-4-methylaniline: Similar structure but lacks the iodine atom.
N-ethyl-3-iodoaniline: Similar structure but lacks the methyl group.
Uniqueness: N-ethyl-3-iodo-4-methylaniline is unique due to the presence of all three substituents (ethyl, iodine, and methyl) on the benzene ring. This combination of functional groups imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
N-ethyl-3-iodo-4-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
YTCBAJPTQCYTAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)

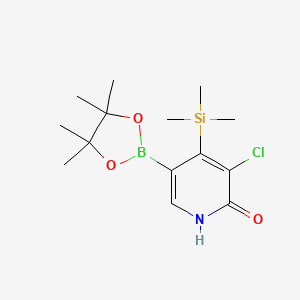

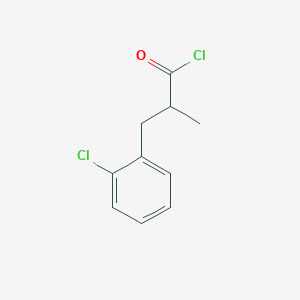


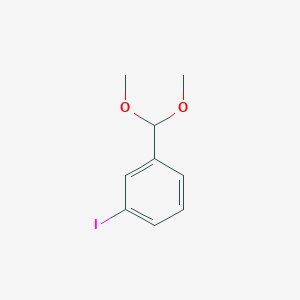
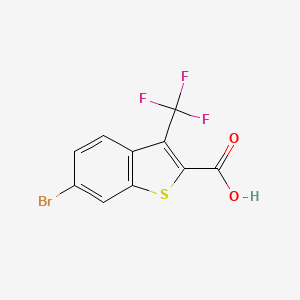

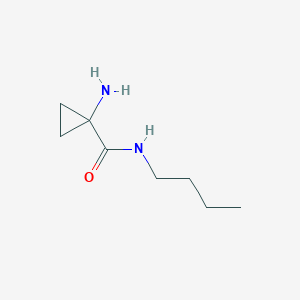
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
